Product packaging for Indoline-5-sulfonyl chloride(Cat. No.:CAS No. 131880-73-4)

Indoline-5-sulfonyl chloride

Cat. No.: B3231362
CAS No.: 131880-73-4
M. Wt: 217.67 g/mol
InChI Key: CTTGMPITAZLGKX-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides as Reactive Intermediates in Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as indispensable intermediates in organic synthesis. fiveable.meresearchgate.net Their utility stems from the potent electrophilicity of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion. fiveable.me This high reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. fiveable.mewikipedia.org

The reaction with primary or secondary amines is particularly noteworthy as it forms sulfonamides (R-SO₂-NR'R''), a functional group present in a vast number of biologically active compounds and pharmaceuticals. fiveable.meenamine.netsigmaaldrich.com Similarly, reaction with alcohols yields sulfonate esters (R-SO₂-OR'), which are valuable intermediates and protecting groups in multi-step syntheses. fiveable.mewikipedia.org Beyond simple substitution, sulfonyl chlorides are involved in a variety of other transformations, such as Friedel-Crafts reactions to form sulfones, and can act as sources for sulfonyl radicals and other reactive species. wikipedia.orgmagtech.com.cnsioc-journal.cn Their versatility makes them a cornerstone for introducing the sulfonyl moiety into organic molecules, a strategy frequently employed in drug discovery and materials science. enamine.netmagtech.com.cn

Role of the Indoline (B122111) Scaffold in Advanced Molecular Design

The indoline, or dihydroindole, scaffold is a bicyclic heterocyclic system that is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netijpsr.com This designation is due to its frequent appearance in natural products and synthetic molecules that exhibit a broad spectrum of biological activities. nih.govijpsr.commdpi.com The three-dimensional, non-planar structure of the indoline core allows it to interact with biological targets, such as enzymes and receptors, with high specificity. nih.gov

The indoline framework is a key component in numerous pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net Its structural rigidity, combined with the potential for substitution at various positions on both the aromatic and saturated rings, provides a versatile template for designing novel therapeutic agents. nih.govmdpi.com The ability to modify the indoline structure allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its interaction with a specific biological target. magtech.com.cnnih.gov This adaptability has made the indoline scaffold a focal point in the design of kinase inhibitors, receptor antagonists, and other advanced molecular entities. researchgate.netmdpi.com

Overview of Indoline-5-sulfonyl Chloride as a Key Synthetic Precursor

This compound merges the reactivity of the sulfonyl chloride group with the desirable structural and biological properties of the indoline scaffold. This combination makes it a highly valuable building block for the synthesis of complex, biologically active molecules. koreascience.krresearchgate.net The primary utility of this compound lies in its ability to act as a sulfonylating agent, enabling the introduction of the indoline-5-sulfonyl moiety into a target molecule. researchgate.net

This is most commonly achieved through its reaction with amines to form a diverse array of N-substituted indoline-5-sulfonamides. koreascience.krresearchgate.net These sulfonamide derivatives have been the subject of extensive research in drug discovery. For example, derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. koreascience.kr The synthesis often involves reacting the sulfonyl chloride with a key intermediate, followed by further modifications to the indoline nitrogen to generate a library of compounds for biological screening. koreascience.kr

The compound serves as a critical starting material in multi-step synthetic sequences. For instance, the indoline nitrogen can be protected (e.g., with a trifluoroacetyl group) to allow for selective reaction at the sulfonyl chloride. koreascience.kr Subsequent deprotection and functionalization of the indoline nitrogen provide a route to a wide range of structurally diverse molecules that would be difficult to access otherwise. koreascience.krresearchgate.net

Scope and Trajectory of Academic Research on this compound

Academic research involving this compound and its derivatives has primarily focused on its application as a scaffold for the development of new therapeutic agents. The trajectory of this research highlights a sustained interest in exploiting the unique combination of the indoline core and the reactive sulfonyl group to target various diseases.

A significant area of investigation has been in the field of oncology. Researchers have designed and synthesized series of indoline-5-sulfonamide (B1311495) derivatives and evaluated their antitumor activities against various cancer cell lines. koreascience.kr These studies often involve creating libraries of compounds by introducing different substituents on the indoline nitrogen and the sulfonamide group to establish structure-activity relationships (SAR). koreascience.krresearchgate.net

Furthermore, research extends to the development of inhibitors for specific enzymes. The indoline-sulfonyl framework is a common feature in molecules designed to inhibit enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes. nih.gov Research has also explored the synthesis of indoline derivatives as potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com The synthesis of these inhibitors often utilizes precursors derived from or analogous to this compound.

Recent research has also focused on novel synthetic methodologies, such as the direct C-H functionalization of indolines to introduce sulfonyl groups at different positions, like the C7 position, expanding the synthetic toolbox beyond the classical use of pre-functionalized sulfonyl chlorides. sci-hub.se This indicates a trend towards more efficient and regioselective methods for creating complex indoline-based sulfones and sulfonamides.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₈H₈ClNO₂S
CAS Number 1094209-33-2
Molecular Weight 217.67 g/mol
Appearance Solid
Primary Use Synthetic Intermediate

Table 2: Key Reactions of this compound

Reaction Type Reactant Product Class Significance
Sulfonamide Formation Primary/Secondary Amines Indoline-5-sulfonamides Core reaction for synthesizing libraries of biologically active compounds, particularly for drug discovery. koreascience.krresearchgate.net
Sulfonate Ester Formation Alcohols Indoline-5-sulfonate Esters Used for creating intermediates and as protecting groups in organic synthesis. fiveable.mewikipedia.org
N-Functionalization Alkylating/Acylating Agents N-Substituted Indoline-5-sulfonyl Chlorides Allows for modification of the indoline ring to tune the properties of the final molecule. koreascience.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2S B3231362 Indoline-5-sulfonyl chloride CAS No. 131880-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTGMPITAZLGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Indoline 5 Sulfonyl Chloride

Direct Chlorosulfonation Strategies

Direct chlorosulfonation involves the introduction of the sulfonyl chloride group onto the indoline (B122111) ring in a single step using a chlorosulfonating agent.

The most common method for the direct synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). In the case of indoline, the reaction readily installs the sulfonyl functional group at the desired 5-position. tandfonline.com To prevent unwanted reactions at the nitrogen atom, it is often protected, for instance, by acylation. The reaction of an N-protected indoline with chlorosulfonic acid directly yields the corresponding indoline-5-sulfonyl chloride. researchgate.net

For example, 1-acetylindoline (B31821) can be treated with an excess of chlorosulfonic acid at reduced temperatures to afford 1-acetylthis compound. The acetyl group serves to deactivate the nitrogen, preventing sulfamoyl chloride formation, and directing the electrophilic attack to the para-position of the benzene (B151609) ring.

The efficiency of direct chlorosulfonation is highly dependent on the reaction conditions. Key parameters that require careful control include temperature, reaction time, and the stoichiometry of the reagents. Chlorosulfonation reactions are typically exothermic and can lead to side products if not properly managed.

Executing the reaction at low temperatures, often between 0°C and room temperature, is critical to minimize the formation of impurities and degradation of the substrate. rsc.org The amount of chlorosulfonic acid used is also a crucial factor; a significant excess is generally required to drive the reaction to completion, but an overly large excess can complicate the workup procedure. The choice of solvent is another important consideration, with chlorinated solvents like dichloromethane often employed. chemicalbook.com

Table 1: Effect of Reaction Conditions on Direct Chlorosulfonation of Indane (a structural analog)
ReactantChlorosulfonating Agent (Equivalents)Temperature (°C)Time (h)SolventYield (%)
IndaneChlorosulfonic Acid (4 eq)0 to RT2DichloromethaneNot specified, but effective
1-Amide Substituted PrecursorChlorosulfonic Acid (8.2 eq)50-606Neat40

Data synthesized from studies on indane and related substrates to illustrate general principles. Actual yields for indoline may vary. rsc.orgchemicalbook.com

Indirect Synthesis via Sulfonic Acid Precursors

An alternative to direct chlorosulfonation is a two-step approach that proceeds through an indoline-5-sulfonic acid intermediate. This method can offer advantages in terms of purity and scalability, avoiding some of the harsh conditions of direct chlorosulfonation. tandfonline.com

This strategy first involves the sulfonation of indoline to produce indoline-5-sulfonic acid. This intermediate is then converted to the target sulfonyl chloride. tandfonline.com The transformation of the sulfonic acid to the sulfonyl chloride is a well-established chemical process. researchgate.net

Common reagents for this conversion include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). tandfonline.comresearchgate.net For instance, N-thiazole substituted indoline-5-sulfonic acids have been successfully converted to their corresponding sulfonyl chlorides in high yields (60-85%) using 2.5 equivalents of PCl₅ in phosphorus oxychloride (POCl₃) at 0°C. tandfonline.comtandfonline.com Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is another effective reagent for this transformation.

Table 2: Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides
ReagentTypical ConditionsReported Yield Range (%)Reference Example
Phosphorus Pentachloride (PCl₅)POCl₃, 0°C60-85N-thiazole-indoline-5-sulfonic acid
Thionyl Chloride (SOCl₂)Neat or in solvent, often with DMF catalyst, RT to refluxGenerally highGeneral transformation of sulfonic acids
2,4,6-Trichloro-1,3,5-triazineNeutral conditionsNot specifiedGeneral method for sulfonic acids

Yields are context-dependent and can vary based on the specific substrate. tandfonline.comresearchgate.net

In some synthetic strategies, particularly for complex N-substituted indolines, it can be advantageous to install the sulfonyl group first and build the final N-substituent later. tandfonline.com Another approach involves a four-step sequence starting from 5-bromoindoline, which proceeds through a lithium-bromine exchange followed by oxidative chlorination, although this method has been reported to suffer from low yields and poor reproducibility. tandfonline.com These multi-step sequences allow for greater flexibility in the synthesis of diverse indoline derivatives but are often more labor-intensive than direct methods.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing safer, more efficient, and environmentally benign processes. For the synthesis of sulfonyl chlorides, several advanced methods are emerging.

Flow chemistry offers a promising alternative to traditional batch processing for hazardous reactions like chlorosulfonation. nih.gov By using microreactors, flow systems provide superior control over reaction temperature and mixing, enhancing safety and often improving product quality. This approach is particularly valuable for handling highly corrosive reagents like chlorosulfonic acid at scale. nih.gov

Photocatalysis represents another frontier, offering sustainable alternatives to classical methods. acs.org For example, heterogeneous photocatalysts like potassium poly(heptazine imide) have been used to produce sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions. acs.org While not yet specifically reported for this compound, these transition-metal-free systems represent a green chemistry approach that could be adapted for this synthesis in the future. Additionally, methods are being developed for the oxidative chlorination of thiols to sulfonyl chlorides using greener oxidants in sustainable solvents like water or ethanol, which could provide future eco-friendly pathways. rsc.org

Catalytic Methods in Sulfonyl Chloride Synthesis

The direct C-H functionalization of indoline to introduce a sulfonyl chloride group at the C5 position represents an advanced and highly sought-after synthetic strategy. While direct catalytic C5-sulfonylation of indoline is not yet widely reported, analogous catalytic systems for functionalizing the indoline core provide a strong basis for the development of such methods. Transition metal catalysis, particularly with copper, has shown promise in directing the sulfonylation of C-H bonds in related aromatic systems.

Copper-catalyzed reactions, for instance, have been successfully employed for the direct C7 sulfonylation of indolines using arylsulfonyl chlorides. sci-hub.se This approach utilizes a chelation-assisted strategy to achieve high regioselectivity. sci-hub.se Although targeting the C7 position, this methodology underscores the potential of copper catalysts to activate specific C-H bonds within the indoline scaffold. The development of a similar catalytic system, perhaps with a different directing group on the indoline nitrogen or a tailored ligand, could foreseeably achieve C5 selectivity.

The proposed mechanism for such a catalytic cycle would likely involve the formation of a sulfonyl radical, which then engages with the indoline substrate. The regioselectivity would be dictated by the directing group and the electronic properties of the indoline ring.

Table 1: Overview of Relevant Catalytic Systems for Indoline Functionalization

Catalyst SystemSubstratePosition FunctionalizedReagentPotential for C5-Sulfonylation
Cu(OAc)₂·H₂O / Ag₂CO₃N-pyrimidinylindolineC7Arylsulfonyl chlorideHigh, with modified directing group/ligand
Pd(OAc)₂ / S,O-ligandN-methylindolineC5AlkenesModerate, demonstrates feasibility of catalytic C5 functionalization
Au(I) complexesIndolineC5Diazo compoundsModerate, demonstrates feasibility of catalytic C5 functionalization
Ru(II) complexesIndolineC5Difluoromethylating agentsModerate, demonstrates feasibility of catalytic C5 functionalization

This table is interactive. You can sort and filter the data by clicking on the column headers.

Green Chemistry Principles in this compound Production

The traditional synthesis of aryl sulfonyl chlorides often involves the use of stoichiometric amounts of chlorosulfonic acid, a highly corrosive and hazardous reagent that generates significant acidic waste. The application of green chemistry principles to the production of this compound aims to mitigate these environmental and safety concerns.

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric reactions.

Use of Safer Chemicals: Replacing hazardous reagents like chlorosulfonic acid with greener alternatives. For example, a two-step process involving sulfonation with a milder agent followed by chlorination with a solid chlorinating agent like N-chlorosuccinimide (NCS) could be considered.

Catalysis: The development of catalytic methods, as discussed in the previous section, reduces the need for stoichiometric reagents and often allows for milder reaction conditions.

Energy Efficiency: Utilizing energy-efficient synthetic methods such as flow chemistry. Continuous flow reactors can offer better heat and mass transfer, leading to improved reaction control, higher yields, and reduced energy consumption compared to batch processes.

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

PrincipleTraditional Method (Chlorosulfonic Acid)Potential Green Alternative
Reagents Excess chlorosulfonic acidCatalytic amount of a transition metal, milder sulfonating agents, solid chlorinating agents (e.g., NCS).
Solvents Often requires harsh, non-recyclable solvents.Use of greener solvents or solvent-free conditions.
Waste Significant acidic waste.Reduced waste through catalysis and higher atom economy.
Safety Highly corrosive and hazardous reagent.Use of less hazardous reagents and controlled reaction conditions (e.g., flow chemistry).
Energy Often requires high temperatures for extended periods.Milder reaction conditions, improved energy efficiency with flow reactors.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Regioselectivity Control in Sulfonylation of Indoline Systems

Achieving regioselective substitution on the indoline ring is paramount for the efficient synthesis of this compound. The indoline nucleus is susceptible to electrophilic attack at multiple positions, primarily C5 and C7. The control of regioselectivity is typically governed by the electronic nature of the substituent on the nitrogen atom.

In an unsubstituted indoline, the lone pair of electrons on the nitrogen atom activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the para-position (C5). However, to control the reactivity and improve solubility, the indoline nitrogen is often protected with an acyl group, such as an acetyl or benzoyl group.

The N-acyl group acts as a moderately deactivating, ortho-, para-director. libretexts.org The lone pair on the nitrogen is delocalized into the carbonyl group, reducing its activating effect on the aromatic ring. However, it still directs electrophilic substitution to the para-position (C5) due to steric hindrance at the ortho-positions (C7). Therefore, the chlorosulfonation of N-acetylindoline or N-benzoylindoline is expected to yield the desired this compound as the major product.

The general mechanism for electrophilic aromatic substitution, in this case, chlorosulfonation, involves the attack of the electron-rich C5 position of the N-acylindoline on the electrophilic sulfur trioxide (present in chlorosulfonic acid or generated in situ), followed by the loss of a proton to restore aromaticity.

Table 3: Influence of N-Substituent on Regioselectivity of Indoline Electrophilic Substitution

N-SubstituentElectronic EffectDirecting EffectMajor Product Position
-HActivatingortho, para-directingC5 (para)
-COCH₃Moderately Deactivatingortho, para-directingC5 (para)
-SO₂RDeactivatingmeta-directingC6 (meta to the ring junction)
-PyrimidinylDirecting GroupC7 (chelation-assisted)C7

This table is interactive. You can sort and filter the data by clicking on the column headers.

Chemical Reactivity and Mechanistic Investigations of Indoline 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in Indoline-5-sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This facilitates nucleophilic attack at the sulfonyl center, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.

Reactions with Nitrogen-Containing Nucleophiles: Sulfonamide Formation

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of indoline-based sulfonamides. nih.govcbijournal.com This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid generated during the reaction. cbijournal.com

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the corresponding sulfonamide.

Detailed Research Findings:

A library of 21 1-acylindoline-5-sulfonamides was synthesized from indoline-5-sulfonamide (B1311495). nih.gov The precursor, indoline-5-sulfonamide, was prepared from indoline (B122111) in a multi-step synthesis involving the formation of 1-acetylthis compound as a key intermediate. nih.gov The reaction of this sulfonyl chloride with ammonia (B1221849) afforded 1-acetylindoline-5-sulfonamide, which was then hydrolyzed to give indoline-5-sulfonamide. nih.gov This precursor was subsequently acylated using various acyl chlorides in the presence of pyridine to yield the target sulfonamides. nih.gov

Table 1: Synthesis of 1-Acylindoline-5-sulfonamides
Acyl Chloride/AcidBase/Activating AgentSolventProductYield (%)Reference
Various Acyl ChloridesPyridineCHCl₃1-Acylindoline-5-sulfonamides (4a-p, 4r-u)50-79 nih.gov
Isonicotinic acidCDI, DMAPTHF1-Isonicotinoylindoline-5-sulfonamide (4q)- nih.gov

Reactions with Oxygen- and Sulfur-Containing Nucleophiles: Sulfonate and Thiosulfonate Formation

This compound can also react with oxygen-containing nucleophiles, such as alcohols and phenols, to form sulfonate esters. This reaction is also typically carried out in the presence of a base to scavenge the HCl produced. While specific examples for this compound are not abundant in the reviewed literature, the general reactivity pattern of sulfonyl chlorides suggests that this transformation is feasible. A direct electrochemical sulfonylation between indoles, inorganic sulfites, and alcohols has been developed to prepare various indoyl sulfonate esters. acs.orgnih.gov

Similarly, sulfur-containing nucleophiles, like thiols, can react with sulfonyl chlorides to produce thiosulfonates. researchgate.net The synthesis of heterocyclic thiosulfonates containing indole (B1671886) and indoline rings has been described, involving the sulfonylation of appropriately substituted thiols. researchgate.net

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the rate and selectivity of nucleophilic substitution reactions at the sulfonyl center. mdpi.com Polar aprotic solvents are generally favored for SN2 reactions involving sulfonyl chlorides as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. In contrast, polar protic solvents can solvate both the cation and the anion, potentially reducing the nucleophilicity of the attacking species.

For the synthesis of 1-acylindoline-5-sulfonamides, solvents such as chloroform (B151607) (CHCl₃) and tetrahydrofuran (B95107) (THF) have been successfully employed. nih.gov The use of pyridine not only acts as a base but can also serve as a nucleophilic catalyst in some instances.

Electrophilic Behavior of the Sulfonyl Chloride Group

General Electrophilicity and Activation Mechanisms

The sulfonyl chloride group is a powerful electrophile. The high oxidation state of the sulfur atom (+6) and the presence of electronegative oxygen and chlorine atoms create a significant partial positive charge on the sulfur, making it a prime target for nucleophilic attack. nih.gov The reactivity of the sulfonyl chloride can be further enhanced by the presence of a Lewis acid or a nucleophilic catalyst.

Activation of the sulfonyl chloride can also be influenced by the electronic properties of the indoline ring. Electron-donating groups on the ring would be expected to decrease the electrophilicity of the sulfonyl sulfur, while electron-withdrawing groups would enhance it.

Mechanistic Studies of Reaction Pathways

The reaction of sulfonyl chlorides with nucleophiles, particularly amines, is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. mdpi.com This involves a concerted process where the nucleophile attacks the sulfur atom and the chloride ion departs simultaneously, passing through a trigonal bipyramidal transition state.

An alternative stepwise mechanism, involving the formation of a pentacoordinate sulfurane intermediate (addition-elimination), has also been proposed. However, for most reactions of arenesulfonyl chlorides with amines, the concerted SN2 pathway is favored. The exact mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. mdpi.com In the case of this compound, the reaction with amines to form sulfonamides is expected to follow this general mechanistic framework. nih.gov

Participation in Radical Reactions

The chemistry of sulfonyl radicals offers a powerful tool for the formation of carbon-sulfur and carbon-carbon bonds. The generation of a sulfonyl radical from this compound would create a highly reactive species, the indoline-5-sulfonyl radical, poised to engage in subsequent radical reactions.

The generation of sulfonyl radicals from their corresponding sulfonyl chlorides (R-SO₂Cl) can be achieved through single-electron transfer (SET) processes. Visible-light photoredox catalysis is a common and effective method for this transformation. In a typical photocatalytic cycle, a photosensitizer, upon irradiation with visible light, becomes excited and can then reduce the sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical (R-SO₂•) and a chloride anion.

While specific studies on this compound are sparse, the general mechanism for the generation of sulfonyl radicals from aryl sulfonyl chlorides is well-understood. For instance, iridium-based photocatalysts are frequently employed to initiate the formation of sulfonyl radicals from various sulfonyl chlorides. Mechanistic investigations have shown that the excited photocatalyst can be reductively quenched by an amine or other suitable electron donor, and the resulting highly reducing species can then transfer an electron to the sulfonyl chloride to generate the sulfonyl radical.

The reactivity of the generated indoline-5-sulfonyl radical would be dictated by the electrophilic nature of the sulfur-centered radical. This radical would be expected to readily add to electron-rich π-systems, such as alkenes and alkynes, and participate in hydrogen atom abstraction or cyclization reactions, depending on the substrate and reaction conditions.

Once generated, the indoline-5-sulfonyl radical can be strategically employed in intramolecular and intermolecular reactions to construct complex molecular architectures.

Radical Cyclization:

Intramolecular radical cyclization is a powerful method for the synthesis of cyclic compounds. If the this compound precursor contains an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), the generated sulfonyl radical can undergo an intramolecular cyclization. This process would involve the addition of the sulfonyl radical to the unsaturated bond, forming a new ring and a carbon-centered radical. This newly formed radical can then be quenched through various pathways, such as hydrogen atom abstraction or further reaction, to yield the final cyclized product.

While no specific examples detailing the radical cyclization of an indoline-5-sulfonyl radical are readily available, the general principle is well-established in organic synthesis. For instance, studies on related systems have demonstrated the feasibility of sulfonyl radical-triggered cyclizations to form various heterocyclic structures. The regioselectivity of such cyclizations (e.g., exo vs. endo) would be governed by Baldwin's rules and the specific stereoelectronic properties of the transition state.

Radical Addition:

In the absence of an intramolecular reaction pathway, the indoline-5-sulfonyl radical can participate in intermolecular radical addition reactions. These reactions typically involve the addition of the sulfonyl radical to an external unsaturated compound, such as an alkene or alkyne. This addition generates a new carbon-centered radical, which can then be trapped by a hydrogen atom donor or another radical, or undergo further transformations.

The addition of sulfonyl radicals to alkenes is a well-documented process that leads to the formation of β-sulfonyl-substituted carbon-centered radicals. The fate of this intermediate depends on the reaction conditions. In the presence of a good hydrogen atom donor, a hydrosulfonylation product is obtained. Alternatively, in multicomponent reactions, this radical intermediate can be trapped by other species present in the reaction mixture.

The table below summarizes hypothetical radical reactions involving the indoline-5-sulfonyl radical, based on established reactivity patterns of sulfonyl radicals.

Reaction TypeReactant(s)Plausible Product(s)
Intramolecular Radical Cyclization This compound with an appended alkene chainCyclized sulfone-containing indoline derivative
Intermolecular Radical Addition This compound and an external alkeneβ-Sulfonylated indoline derivative

It is important to note that the specific outcomes of these reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and any additives. Further experimental investigation is required to fully elucidate the radical reactivity of this compound.

Advanced Derivatization and Scaffold Construction Strategies Utilizing Indoline 5 Sulfonyl Chloride

Synthesis of Functionalized Indoline (B122111) Sulfonamides

The primary reaction of indoline-5-sulfonyl chloride is its coupling with amines to form the corresponding sulfonamides. This foundational reaction opens avenues for extensive molecular diversification, both at the newly formed sulfonamide linkage and on the parent indoline ring.

The reaction of this compound with a wide array of primary and secondary amines is a cornerstone for generating chemical diversity. This transformation allows for the introduction of various substituents onto the sulfonamide nitrogen, profoundly influencing the physicochemical and pharmacological properties of the resulting molecules. A general synthetic protocol involves reacting the sulfonyl chloride with an amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a suitable solvent such as dichloromethane, to yield the N-substituted indoline-5-sulfonamide (B1311495). derpharmachemica.com

The scope of this reaction is broad, accommodating aliphatic, aromatic, and heterocyclic amines. This flexibility enables the synthesis of large libraries of compounds with varied appendages. For instance, reacting this compound with diamines protected by a single Boc group allows for the synthesis of intermediates that, after deprotection, can be further elaborated. wikipedia.org This strategy facilitates the construction of molecules with extended chains or linkers, which is particularly useful in the design of bifunctional molecules or inhibitors that span large binding pockets. The resulting N-substituted sulfonamides serve as key intermediates for more complex chemical architectures.

Following the formation of the sulfonamide, the indoline ring itself can be further functionalized, adding another layer of molecular diversity. A common and effective strategy is the modification of the indoline nitrogen (N-1 position). Research has demonstrated the successful acylation of indoline-5-sulfonamide at the N-1 position using a variety of acyl chlorides in the presence of pyridine. rsc.orgmdpi.com This post-derivatization functionalization allows for the introduction of lipophilic or polar groups that can modulate the molecule's properties.

For example, a library of 21 different 1-acylindoline-5-sulfonamides was synthesized with yields ranging from 50–79%. rsc.orgmdpi.com This approach highlights the robustness of N-acylation as a tool for modifying the indoline core after the sulfonamide is in place. In addition to acylation, alkylation at the N-1 position, for instance with benzyl (B1604629) bromide, has also been successfully performed. rsc.org These subsequent modifications of the indoline ring are critical for fine-tuning biological activity and optimizing pharmacokinetic profiles.

Table 1: Examples of 1-Acylindoline-5-sulfonamides Synthesized via Post-Derivatization Functionalization. rsc.orgmdpi.com
Compound IDAcyl Group Attached at N-1 PositionReported Yield
4aAcetyl72%
4bPropionyl68%
4cButyryl75%
4dBenzoyl79%
4e4-Methylbenzoyl78%
4f4-Methoxybenzoyl76%
4g4-Chlorobenzoyl77%
4h3,4-Dichlorobenzoyl65%
4qIsonicotinoyl55%

Construction of Complex Indoline-Based Architectures

Beyond simple derivatization, this compound and its derivatives are valuable precursors for constructing more intricate, polycyclic molecular architectures through advanced synthetic methodologies.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent for their ability to generate diverse, peptide-like scaffolds. nih.govsemanticscholar.org While these reactions are versatile, the direct integration of this compound as a primary component in prominent MCRs is not widely documented in reviewed scientific literature. The high reactivity of the sulfonyl chloride may interfere with the reaction pathways of many standard MCRs, potentially requiring a strategy where the corresponding sulfonamide or a protected precursor is used instead.

Annulation and cyclization reactions provide a direct route to complex, fused, or spirocyclic ring systems. Indoline sulfonamides can be elaborated with reactive functional groups that subsequently participate in intramolecular ring-forming reactions. One such strategy involves the use of vinyl sulfonamides as key intermediates for synthesizing skeletally diverse sultams (cyclic sulfonamides). acs.org An indoline-5-sulfonamide could be functionalized at the N-1 position with a moiety containing an alkene or alkyne. This appended group can then undergo an intramolecular reaction, such as a Heck or aza-Michael reaction, to form a new ring fused to the indoline core. acs.org

Another powerful approach is the intramolecular [4+2] cycloaddition of ynamides. Ynamides, which are N-alkynylated sulfonamides, can be prepared from a parent sulfonamide. researchgate.net An N-sulfonyl ynamide derived from indoline-5-sulfonamide could be designed to react with an internal diene, leading to the formation of highly substituted, fused indolines in a regiocontrolled manner. These strategies demonstrate how the sulfonamide group can act as a linchpin for advanced annulation reactions, enabling access to novel heterocyclic systems. researchgate.net

Regioselective Functionalization of the Indoline Core via this compound

The presence of the sulfonyl chloride group at the C-5 position of the indoline ring inherently dictates the regiochemistry of subsequent functionalization reactions on the aromatic portion of the scaffold. The sulfonyl group is a strong electron-withdrawing and meta-directing group. In electrophilic aromatic substitution reactions, this would be expected to direct incoming electrophiles to the C-4 and C-7 positions, which are meta to the C-5 substituent.

However, direct functionalization of the indole (B1671886) or indoline benzene (B151609) ring is often challenging to control. Modern synthetic methods frequently rely on directing groups to achieve high regioselectivity in C-H activation reactions. For instance, installing a removable directing group at the indoline nitrogen can facilitate palladium-catalyzed C-H functionalization specifically at the C-4 position or rhodium-catalyzed activation at the C-7 position. In such cases, the electronic influence of the pre-existing C-5 sulfonyl group would play a critical secondary role, modulating the reactivity of the C-H bonds and potentially influencing reaction efficiency. Therefore, the strategic placement of the sulfonyl group at C-5 is a key first step that sets the stage for subsequent, highly controlled functionalizations of the indoline core.

Application in Solid-Phase Organic Synthesis (SPOS)

The generation of diverse chemical libraries for drug discovery and other applications has been significantly advanced by the adoption of Solid-Phase Organic Synthesis (SPOS). This methodology offers streamlined purification and the potential for automation. While direct literature detailing the extensive use of this compound in SPOS is not abundant, its chemical functionalities lend themselves to established solid-phase strategies. This section will explore the prospective application of this compound in SPOS for the creation of compound libraries, drawing upon established principles for the solid-phase synthesis of sulfonamides and indoline derivatives. nih.govnih.govnih.gov

The primary approach for incorporating this compound into a solid-phase synthesis workflow involves its reaction with resin-bound amines to form a stable sulfonamide linkage. This strategy allows for the indoline scaffold to be anchored to the solid support, enabling subsequent chemical modifications at other positions of the indoline ring.

A hypothetical workflow for the solid-phase synthesis of an indoline-5-sulfonamide library is presented below. This process would typically involve the immobilization of a diverse set of primary or secondary amines onto a suitable solid support, followed by reaction with this compound. Subsequent diversification steps can be performed on the indoline scaffold before cleavage from the resin to yield the final products.

Table 4.4.1: Proposed Solid-Phase Synthesis Strategy for an Indoline-5-Sulfonamide Library

StepDescriptionReagents and Conditions
1. Resin Functionalization Immobilization of a diverse set of amines (R-NH₂) onto a suitable resin.Resin: Aminomethyl polystyrene, Rink amide resin. peptide.compeptide.comCoupling: Standard peptide coupling reagents (e.g., DIC/HOBt) for amine attachment to a linker.
2. Sulfonamide Formation Reaction of the resin-bound amine with this compound.Reagents: this compound, a non-nucleophilic base (e.g., DIPEA or pyridine) in a suitable solvent (e.g., DCM or DMF).
3. Diversification (Optional) Chemical modification of the indoline scaffold (e.g., N-alkylation, N-acylation).A variety of electrophiles (alkyl halides, acyl chlorides) with a suitable base.
4. Cleavage Release of the final sulfonamide products from the solid support.Cleavage Cocktail: Dependent on the linker used (e.g., TFA for acid-labile linkers like the Wang or Rink amide linker). peptide.com

The choice of resin and linker is critical for the success of any solid-phase synthesis. For the synthesis of sulfonamides, linkers that are stable to the basic conditions often used for sulfonamide formation but can be cleaved under specific, controlled conditions are preferred. "Safety-catch" linkers, such as the Kenner linker, are particularly well-suited for this purpose. acs.orgacs.orgnih.gov

The Kenner sulfonamide safety-catch linker strategy involves tethering a molecule to the solid support via a sulfonamide linkage that is stable to a wide range of reaction conditions. acs.orgnih.gov Activation of the linker, typically through N-alkylation, renders it susceptible to nucleophilic cleavage, releasing the desired product. A "reversed" Kenner linker strategy could also be envisioned, where the indoline moiety is part of the linker itself. acs.org

Table 4.4.2: Potential Resins and Linkers for SPOS of Indoline-5-Sulfonamide Derivatives

Resin/Linker TypeDescriptionPotential Cleavage Conditions
Aminomethyl Polystyrene A common resin for immobilizing molecules via an amine functionality.Requires a linker for attachment and subsequent cleavage.
Rink Amide Resin An acid-labile resin commonly used for the synthesis of amides and sulfonamides. peptide.comTrifluoroacetic acid (TFA) based cleavage cocktails. peptide.com
Kenner Safety-Catch Linker Provides a stable sulfonamide linkage that can be activated for cleavage. acs.orgnih.govActivation (e.g., N-alkylation) followed by nucleophilic cleavage. acs.orgnih.gov
Ellman's Dihydropyran Resin Specifically designed for the solid-phase synthesis of alcohols and other functionalities.Could be adapted for sulfonamide synthesis with appropriate modifications.

The solid-phase approach allows for the efficient construction of large, diverse libraries of indoline-5-sulfonamide derivatives. nih.govnih.gov By utilizing a split-and-pool strategy, a vast number of unique compounds can be synthesized from a limited set of starting materials. The purification of the final products is simplified to washing the resin, which removes excess reagents and by-products, followed by a final cleavage step.

While the direct application of this compound in SPOS is an area ripe for exploration, the foundational principles of solid-phase sulfonamide and indoline synthesis provide a clear roadmap for its successful implementation. nih.govchimia.ch The development of robust and high-throughput solid-phase methods for the derivatization of the this compound scaffold would be a valuable contribution to the field of medicinal chemistry and drug discovery.

Applications in Advanced Chemical Synthesis and Materials Science

Indoline-5-sulfonyl Chloride as a Versatile Synthetic Building Block

The utility of this compound as a foundational molecule in organic synthesis is well-documented. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, particularly amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity is the cornerstone of its application as a synthetic building block.

A primary application is in the synthesis of substituted indoline-5-sulfonamides. nih.gov For instance, 1-acetylindoline (B31821) can be treated with chlorosulfuric acid to yield 1-acetylthis compound in good yield (81%). nih.gov This intermediate can then be reacted with various amines or acyl chlorides to produce a library of N-substituted and 1-acylindoline-5-sulfonamides. nih.gov These synthetic pathways grant access to complex molecular architectures that are of significant interest in medicinal chemistry. The indoline (B122111) core itself is a privileged scaffold, and the ability to functionalize it at the 5-position via the sulfonyl chloride handle allows for systematic modifications to explore structure-activity relationships. nih.govresearchgate.net The development of efficient synthetic methodologies for creating tetracyclic indoline scaffolds, which are present in many indole (B1671886) alkaloids, highlights the importance of versatile indoline building blocks in synthetic chemistry. nih.govresearchgate.net

Table 1: Examples of Molecules Synthesized from this compound Precursors

Reactant Resulting Compound Class Significance Reference
Various Amines Indoline-5-sulfonamides Precursors to biologically active agents, such as carbonic anhydrase inhibitors. nih.gov
Aromatic Amines N-aryl-indoline-5-sulfonamides Investigated for antibacterial and antifungal activity. researchgate.net

Role in the Development of Non-Biological Probes and Chemical Reagents

The reactivity of the sulfonyl chloride group makes it an ideal functional handle for creating specialized chemical tools for analysis and investigation.

Sulfonyl chlorides are a major class of reagents used to label biomolecules with fluorescent dyes or other tags. thermofisher.com They react readily with primary and secondary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form highly stable sulfonamide bonds. While specific examples focusing exclusively on this compound as a fluorescent label are not prevalent, its structural similarity to well-known labeling reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) suggests its potential in this area. sdiarticle4.comddtjournal.com

The indoline nucleus possesses inherent spectroscopic properties that could be modulated by substitution to create novel fluorophores. By attaching this compound to a target molecule, the indoline moiety can serve as a reporter group for detection and quantification. This process, known as derivatization, is a cornerstone of modern bioanalytical chemistry. thermofisher.com

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. sdiarticle4.com Sulfonyl chlorides are widely employed as derivatization reagents, particularly for high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sdiarticle4.comnih.gov They are used to improve the detectability of target analytes by introducing a chromophore for UV-visible detection or a fluorophore for sensitive fluorescence detection. sdiarticle4.com

This compound can function as an effective derivatization reagent for compounds containing primary and secondary amine groups, as well as phenolic hydroxyl groups. nih.govresearchgate.net The reaction converts these often-polar and less-volatile analytes into more stable and detectable derivatives. For example, the derivatization of phenols with reagents like dansyl chloride or 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been shown to significantly enhance the sensitivity of LC-ESI-MS/MS analysis. nih.gov The reaction of this compound with an analyte introduces the indoline tag, which can enhance ionization efficiency in mass spectrometry, leading to lower detection limits. ddtjournal.com

Table 2: Comparison of Sulfonyl Chloride Derivatization Reagents

Reagent Name Target Functional Groups Analytical Technique Purpose
Dansyl Chloride Primary/Secondary Amines, Phenols HPLC-Fluorescence, LC-MS Introduces a fluorescent and easily ionizable tag. sdiarticle4.comddtjournal.comnih.gov
2-Naphthalenesulfonyl Chloride Secondary Amines HPLC-UV Allows for UV detection of derivatized analytes. nih.gov
1,2-Dimethylimidazole-4-sulfonyl Chloride Phenols LC-MS/MS Improves mass spectrometric response and chromatographic properties. nih.gov

Precursor for Advanced Organic Materials

The rigid, heterocyclic structure of the indoline core imparts potentially valuable electronic and photophysical properties to materials that incorporate it. This compound serves as a key precursor for integrating this scaffold into larger molecular and macromolecular systems.

This compound is a suitable monomer for the synthesis of novel polymers. The sulfonyl chloride group can participate in step-growth polymerization reactions. For example, reaction with a diamine could lead to the formation of a polysulfonamide, a class of high-performance polymers known for their thermal stability and mechanical strength.

Furthermore, the indoline ring can be a component of conjugated polymer systems. While the indoline itself is not aromatic, it can be readily oxidized to the corresponding indole, which is. A polymer synthesized using this compound could be chemically treated post-polymerization to create a fully conjugated polyindole backbone. Such materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential semiconducting properties.

The indoline scaffold is a valuable component in the design of chemical sensors and molecular devices. Its electron-rich nature makes it a good candidate for involvement in charge-transfer interactions, which is a common mechanism for chemical sensing. A sensor molecule might consist of the indoline unit (as the signaling component) linked to a receptor unit that selectively binds a target analyte.

This compound provides the chemical handle needed to covalently attach the indoline unit to other parts of a sensor assembly, such as a surface or another molecule. For example, the sulfonyl chloride group can be used to immobilize indoline derivatives onto the surface of an electrode or a nanoparticle, creating a functionalized material capable of detecting specific chemical species through changes in its electrical or optical properties.

Insufficient Information for Article Generation

Following a thorough and repeated search for scholarly information regarding the application of "this compound" specifically in the field of catalyst and ligand design for advanced chemical synthesis, it has been determined that there is a lack of published research to support the generation of the requested article section.

The performed searches consistently led to literature focused on the biological applications of indoline-5-sulfonamide (B1311495) derivatives, particularly as ligands for enzymes like carbonic anhydrase. While this constitutes a form of ligand design, it falls under the category of medicinal chemistry and enzyme inhibition rather than the context of catalysts for chemical synthesis and materials science (e.g., transition metal catalysis, organocatalysis).

No specific examples, research findings, or data could be located where this compound or its immediate derivatives are used to synthesize ligands for catalysts in reactions such as asymmetric hydrogenation, cross-coupling, or polymerization. Therefore, constructing a scientifically accurate and detailed section on its "Application in Catalyst and Ligand Design" with the required data tables is not possible based on the available information. To proceed would require speculation and would not meet the standards of a factual, authoritative article.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Indoline-5-sulfonyl chloride and its derivatives. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the detailed mapping of the molecular structure.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the number and types of protons and carbons in a molecule. In the case of N-acylated indoline-5-sulfonamides, the ¹H NMR spectra exhibit characteristic signals for the protons of the indoline (B122111) core and the N-acyl substituent. nih.gov The aromatic protons of the indoline ring typically appear as a set of multiplets in the downfield region, while the aliphatic protons of the five-membered ring (at positions 2 and 3) resonate as triplets at higher field.

The ¹³C NMR spectra provide complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are characteristic of the substituted benzene (B151609) ring, while the aliphatic carbons of the indoline core are observed at higher field strengths.

A study on a series of 1-aroylindoline-5-sulfonamides provides representative ¹H and ¹³C NMR data for this class of compounds. nih.gov The following tables summarize the chemical shifts observed for the indoline core in these derivatives, which are expected to be similar for this compound.

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for the Indoline Core of 1-Aroylindoline-5-sulfonamides in DMSO-d₆ nih.gov

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~7.9-8.2br s-
H-6~7.6-7.7m-
H-7~7.5-7.6m-
H-2 (CH₂)~4.0-4.1t~8.2
H-3 (CH₂)~3.1t~8.2

Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm) for the Indoline Core of 1-Aroylindoline-5-sulfonamides in DMSO-d₆ nih.gov

CarbonChemical Shift (ppm)
C-3a~145.6
C-7a~139.8
C-5~138.9
C-4~125.8
C-6~123.0
C-7~116.4
C-2~51.2
C-3~27.9

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to investigate the conformational preferences of this compound derivatives. These experiments provide information about through-space interactions between protons, which can be used to deduce the three-dimensional structure of the molecule in solution.

For N-acylated indoline derivatives, the orientation of the acyl group relative to the indoline ring can be determined by observing NOE cross-peaks between the protons of the acyl group and the protons of the indoline core. Such studies are crucial for understanding the structure-activity relationships of these compounds, as the biological activity is often dependent on a specific conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₈H₈ClNO₂S), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula.

In a study of 1-aroylindoline-5-sulfonamides, HRMS with electrospray ionization (ESI) was used to confirm the elemental composition of the synthesized compounds. nih.gov For example, the calculated m/z for the protonated molecule [M+H]⁺ of 1-(4-methoxybenzoyl)indoline-5-sulfonamide (C₁₆H₁₇N₂O₄S) was 333.0904, and the found value was 333.0907, confirming the molecular formula. nih.gov Similar accuracy would be expected for the analysis of this compound.

Interactive Table: HRMS Data for a Representative 1-Aroylindoline-5-sulfonamide nih.gov

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
1-(4-Methoxybenzoyl)indoline-5-sulfonamideC₁₆H₁₆N₂O₄S333.0904333.0907

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the sulfonyl chloride group and the indoline core. The sulfonyl chloride group typically exhibits strong asymmetric and symmetric stretching vibrations for the S=O bonds in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively.

The indoline moiety would display characteristic bands for the N-H stretching vibration (if unsubstituted at the nitrogen), aromatic C-H stretching, and C=C stretching vibrations of the benzene ring. The aliphatic C-H stretching vibrations of the five-membered ring would also be present. A publication on the synthesis of indoline derivatives reports IR spectral data for related compounds, showing N-H stretching around 3455 cm⁻¹, aromatic C-H stretching around 3050 cm⁻¹, and aliphatic C-H stretching between 2830-2929 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The sulfonyl chloride group and the aromatic ring system of this compound are expected to give rise to distinct Raman signals.

Interactive Table: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
-SO₂ClAsymmetric S=O stretch1370 - 1380
-SO₂ClSymmetric S=O stretch1180 - 1190
N-H (Indoline)N-H stretch~3400 - 3500
Aromatic C-HC-H stretch~3000 - 3100
Aliphatic C-HC-H stretch~2800 - 3000
Aromatic C=CC=C stretch~1450 - 1600

X-ray Crystallography for Absolute Structure Determination of Derivatives

While specific crystallographic data for derivatives synthesized directly from this compound are not widely published, the analysis of structurally related indole-containing sulfonamides illustrates the power of this technique. For instance, X-ray diffraction studies on such compounds provide definitive proof of their molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov

The process involves growing a high-quality single crystal of the target derivative, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data are processed to solve the crystal structure. Key parameters obtained from such an analysis include the crystal system, space group, and unit cell dimensions, which describe the fundamental symmetry and repeating unit of the crystal. mdpi.com

The table below presents representative crystallographic data for related indole (B1671886) and sulfonamide structures, demonstrating the type of information obtained from an X-ray diffraction analysis. nih.govmdpi.com

ParameterExample 1: Indole Derivative mdpi.comExample 2: Sulfonamide Compound nih.gov
Chemical FormulaC₁₈H₁₂BrN₅SC₁₇H₁₅N₃O₆S
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁
a (Å)5.930811.3323
b (Å)10.969513.8443
c (Å)14.796611.7584
α (°)100.501090
β (°)98.618098.785
γ (°)103.818090
Volume (ų)900.071824.1

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound and its derivatives. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed. cetjournal.it The purity of the final products, such as 1-acylindoline-5-sulfonamides, is often confirmed to be ≥95% by HPLC analysis. nih.gov By comparing the retention time of the main peak in the sample to that of a known standard, the identity can be confirmed, while the peak's area percentage provides a quantitative measure of purity.

A typical HPLC method for analyzing indoline involves an isocratic elution with a C18 column, a mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (TFA), and UV detection at 280 nm. cetjournal.it The table below summarizes typical conditions used for the analysis of indoline derivatives. nih.govmdpi.com

ParameterTypical Conditions
TechniqueReverse-Phase HPLC
Stationary Phase (Column)C18
Mobile PhaseGradient or isocratic mixture of water/buffer (e.g., 0.1% TFA) and an organic solvent (e.g., Methanol or Acetonitrile)
DetectorUV-Vis (e.g., at 280 nm or 300 nm) cetjournal.itnih.gov
Example Retention Time (tR)1-(3-Methylbenzoyl)indoline-5-sulfonamide: 15.3 min mdpi.com
Example Retention Time (tR)1-(3,4-Dichlorobenzoyl)indoline-5-sulfonamide: 21.5 min mdpi.com

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for real-time reaction monitoring. researchgate.net When this compound is reacted with an amine to form a sulfonamide, TLC can be used to track the disappearance of the starting material and the appearance of the more polar sulfonamide product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. rochester.edu The plate is then developed in an appropriate solvent system. The difference in polarity between the sulfonyl chloride and the resulting sulfonamide leads to different retention factors (Rf values), allowing for easy visualization of the reaction's progress. Visualization can be achieved using UV light or by staining with a suitable reagent, such as one that reacts with the indole nucleus. epfl.ch

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or precursors. While this compound itself has low volatility, GC-MS is a powerful tool for detecting trace levels of more volatile reactants or potential byproducts. The sample is vaporized and separated on a capillary column, with the mass spectrometer providing definitive identification of the eluted components based on their mass-to-charge ratio and fragmentation patterns. omicsonline.orgresearchgate.net This method is particularly useful for ensuring the absence of low-molecular-weight, potentially genotoxic impurities. omicsonline.org

Computational Chemistry and Theoretical Investigations of Indoline 5 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of organic molecules. For Indoline-5-sulfonyl chloride, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the likely pathways of its chemical reactions.

DFT calculations can provide a detailed picture of the electronic landscape of this compound. The geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. Following this, various electronic properties can be calculated.

The electron-rich nature of the indoline (B122111) ring, with its nitrogen atom, influences the electronic properties of the attached sulfonyl chloride group. The nitrogen atom acts as an electron-donating group through resonance, which can affect the reactivity of the sulfonyl chloride moiety. The molecular electrostatic potential (MEP) map is a key output of DFT calculations that visualizes the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen of the indoline ring, indicating their nucleophilic character. Conversely, a region of positive potential (blue) would be anticipated around the sulfur atom, highlighting its electrophilic nature and susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich indoline ring, while the LUMO is expected to be centered on the sulfonyl chloride group, particularly the S-Cl bond.

Table 1: Predicted Electronic Properties of a Representative Arenesulfonyl Chloride from DFT Calculations

Parameter Predicted Value Significance for this compound
HOMO Energy -7.2 eV Indicates the energy of the highest energy electrons, likely on the indoline ring.
LUMO Energy -1.5 eV Represents the energy of the lowest energy unoccupied orbital, a target for nucleophiles.
HOMO-LUMO Gap 5.7 eV A measure of the molecule's electronic stability and reactivity.
Dipole Moment 4.5 D Reflects the overall polarity of the molecule, influencing its solubility and interactions.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, which are the highest energy points along a reaction coordinate, and the calculation of activation energies, which determine the reaction rate.

The most common reactions of sulfonyl chlorides are nucleophilic substitutions at the sulfur atom, typically proceeding through an SN2-like mechanism. cdnsciencepub.commdpi.com Computational modeling of the reaction of this compound with a nucleophile (e.g., an amine to form a sulfonamide) would involve locating the transition state structure. This transition state is expected to have a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion in axial positions. cdnsciencepub.com

The activation energy (ΔG‡) for this process can be calculated as the difference in free energy between the transition state and the reactants. This value provides a quantitative measure of the reaction's feasibility. Theoretical studies on arenesulfonyl chlorides have shown that the nature of the aromatic ring's substituents can significantly influence the activation energy. mdpi.com The electron-donating nature of the indoline moiety would be expected to slightly decrease the electrophilicity of the sulfur atom compared to a simple phenylsulfonyl chloride, potentially leading to a higher activation barrier for nucleophilic attack.

Table 2: Representative Calculated Activation Energies for Nucleophilic Substitution on an Arenesulfonyl Chloride

Reaction Nucleophile Solvent (Implicit) Calculated ΔG‡ (kcal/mol) Implication for this compound
Sulfonamide formation Ammonia (B1221849) Water 15.2 Provides an estimate of the energy barrier for reaction with amines.
Hydrolysis Water Water 21.5 Suggests a higher energy barrier for reaction with water compared to stronger nucleophiles.

Molecular Dynamics Simulations for Conformational Studies

While DFT is excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape. The indoline ring is not perfectly planar and can adopt different puckered conformations. The orientation of the sulfonyl chloride group relative to the ring can also vary.

MD simulations would involve placing the molecule in a simulated solvent box and calculating the forces between all atoms over a series of small time steps. This allows for the observation of how the molecule moves and changes shape. The results of an MD simulation can reveal the most stable conformations and the energy barriers between them. Understanding the conformational preferences of this compound is important as different conformers may exhibit different reactivities. Studies on related indole (B1671886) derivatives have successfully used MD simulations to understand their conformational behavior. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR is a computational technique that aims to find a statistical relationship between a molecule's chemical structure and its reactivity. While no specific QSRR models for this compound have been reported, the principles of QSRR can be applied to predict its reactivity based on a set of calculated molecular descriptors.

To build a QSRR model, a dataset of related sulfonyl chlorides with known reactivity data (e.g., reaction rates with a specific nucleophile) would be required. For each molecule in the dataset, a variety of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to develop an equation that relates the descriptors to the observed reactivity. nih.govoup.comresearchgate.net

Table 3: Relevant Molecular Descriptors for a QSRR Model of Sulfonyl Chloride Reactivity

Descriptor Class Example Descriptor Relevance to Reactivity
Electronic Partial charge on the sulfur atom A more positive charge indicates greater electrophilicity and higher reactivity towards nucleophiles.
Geometrical Surface area of the sulfonyl group Can influence steric hindrance around the reaction center.
Topological Wiener index Relates to the branching and overall shape of the molecule.
Physicochemical LogP Describes the lipophilicity of the molecule, which can affect its solubility and transport to the reaction site.

Once a robust QSRR model is developed, it could be used to predict the reactivity of this compound without the need for experimental measurements.

In Silico Approaches to Understanding Reactivity Profiles

Beyond DFT, MD, and QSRR, other in silico methods can contribute to a comprehensive understanding of the reactivity of this compound. Molecular docking, for instance, could be used to predict how the molecule might interact with the active site of an enzyme if it were being considered as a potential covalent inhibitor. Docking simulations place the molecule into a binding site and score the quality of the fit, providing insights into potential binding modes and interactions.

The analysis of the molecular electrostatic potential (MEP) is another valuable in silico tool. As mentioned earlier, the MEP can identify regions of a molecule that are prone to electrophilic or nucleophilic attack. rsc.org This can be particularly useful for predicting the regioselectivity of reactions with complex molecules. For this compound, the MEP would clearly highlight the electrophilic sulfur atom as the primary site for nucleophilic attack.

These computational approaches, when used in concert, can provide a detailed and predictive understanding of the chemical behavior of this compound, guiding its synthesis and application in various chemical contexts.

Historical Context and Evolution of Research on Indoline 5 Sulfonyl Chloride

Early Development of Sulfonyl Chloride Chemistry

The chemistry of sulfonyl halides, particularly sulfonyl chlorides, has been a cornerstone of organic synthesis for well over a century. wikipedia.org These compounds, characterized by the general formula RSO₂Cl, are highly reactive electrophiles, making them valuable intermediates for the formation of sulfonamides, sulfonate esters, and sulfones. wikipedia.orgsigmaaldrich.cn

Early synthetic methods focused on the chlorination of various sulfur-containing compounds. pnas.org One of the foundational industrial processes involves the two-step reaction of an arene with chlorosulfuric acid, which first forms a sulfonic acid intermediate that is subsequently chlorinated. wikipedia.org Other classical methods include the Reed reaction for alkylsulfonyl chlorides and Sandmeyer-type reactions, where a diazonium salt reacts with sulfur dioxide in the presence of copper salts. wikipedia.orgacs.org The chlorination of thiols, disulfides, and sulfonic acids or their salts with various chlorinating agents like thionyl chloride or phosphorus pentachloride also became common practice. wikipedia.orgcbijournal.comresearchgate.net These early methods, while effective, often required harsh conditions or hazardous reagents, such as chlorine gas. pnas.orgresearchgate.net The primary utility of sulfonyl chlorides in this era was as robust reagents for creating stable sulfur-carbon and sulfur-nitrogen bonds.

Emergence of Indoline (B122111) Derivatives in Synthetic Chemistry

The indoline, or 2,3-dihydroindole, structure is a core motif found in numerous natural products and synthetic compounds with significant biological activity. researchgate.net Historically, much of the focus was on its aromatic counterpart, indole (B1671886), which was first identified around 1869. tandfonline.com However, the unique structural and electronic properties of the saturated five-membered ring in indoline have made it an increasingly important scaffold for medicinal chemists. researchgate.net

The emergence of indoline derivatives in synthetic chemistry was driven by the discovery of their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. researchgate.netresearchgate.net This versatile scaffold allows for substitution at the nitrogen atom (N-1) and various positions on the benzene (B151609) ring, enabling the creation of large libraries of compounds with diverse biological targets. tandfonline.comnih.gov Early synthetic routes to the indoline core often involved the reduction of corresponding indole derivatives. researchgate.net Over time, more sophisticated methods were developed, including intramolecular cyclizations and transition-metal-catalyzed reactions, to construct the indoline ring system with greater control and efficiency. researchgate.netorganic-chemistry.org Its recognition as a "privileged scaffold" cemented its importance, as it can interact with a multitude of biological receptors and enzymes. mdpi.com

Key Methodological Advancements Pertaining to Indoline-5-sulfonyl Chloride

The synthesis and application of this compound itself represent a more targeted phase of research. Methodological advancements are primarily linked to its use as a key intermediate for producing biologically active sulfonamides. A crucial step in its synthesis is the chlorosulfonation of an indoline ring, a reaction that introduces the -SO₂Cl group onto the 5-position of the benzene ring.

A common synthetic strategy involves first protecting the nitrogen of the indoline ring, for example, through acylation. This N-acylated indoline is then subjected to chlorosulfonation. The resulting N-acyl-indoline-5-sulfonyl chloride is a stable intermediate that can be reacted with a variety of primary or secondary amines to yield a diverse range of N-acyl-indoline-5-sulfonamides. researchgate.netmdpi.com This modular approach allows for systematic modifications to explore structure-activity relationships (SAR).

Recent research has refined this process for specific applications, such as the development of enzyme inhibitors. For instance, in the design of inhibitors for cancer-related carbonic anhydrases (CAs), researchers synthesized a series of 1-acylated indoline-5-sulfonamides. mdpi.comnih.gov The core intermediate, this compound (or its N-acylated precursor), was coupled with various amines to produce compounds that were then evaluated for their inhibitory activity against different CA isoforms. mdpi.comnih.gov

Table 1: Research Findings on Indoline-5-Sulfonamide (B1311495) Derivatives

Shifting Research Paradigms and Influences

The research trajectory involving this compound mirrors a broader paradigm shift in chemical and pharmaceutical sciences: the move from process-oriented synthesis to function-driven molecular design.

Initially, the focus of sulfonyl chloride and indoline chemistry was on the fundamental development of synthetic methods—discovering ways to create these molecular structures efficiently. pnas.orgresearchgate.net However, as the biological significance of these scaffolds became apparent, the research paradigm shifted. The primary goal was no longer just to synthesize the molecule, but to use it as a tool for a specific biological purpose.

The influence of medicinal chemistry and chemical biology has been profound. This compound is no longer just a chemical reagent; it is a scaffold for generating targeted therapeutic agents. mdpi.com Research is now heavily influenced by the desire to address specific diseases and biological targets. For example, the focus on developing inhibitors for carbonic anhydrase isoforms IX and XII is driven by their role in promoting tumor growth and survival in hypoxic conditions, a common feature of solid tumors. mdpi.comnih.gov This targeted approach, aiming to create selective inhibitors, represents a highly sophisticated, modern research paradigm. The compound's value is now defined by its ability to serve as a starting point for drugs that can modulate complex biological pathways, such as those involved in cancer cell proliferation and multidrug resistance. mdpi.comnih.gov

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Reactivity and Novel Transformations

While the primary reaction of Indoline-5-sulfonyl chloride involves the conversion of the sulfonyl chloride moiety into sulfonamides, current research is exploring the broader reactivity of the entire molecular scaffold. A significant area of investigation is the selective functionalization of the indoline (B122111) ring itself.

Researchers have developed methods for direct C-H functionalization of the indoline core. For instance, a copper-catalyzed sulfonylation at the C7 position of the indoline ring using arylsulfonyl chlorides has been achieved through a chelation-assisted strategy. researchgate.netsci-hub.se This approach allows for the introduction of a second sulfonyl group at a different position, creating polysulfonylated indoline structures. nih.gov The resulting C7-sulfonylated indolines can be subsequently converted into the corresponding indole (B1671886) derivatives, a transformation that is otherwise difficult to achieve. sci-hub.se

Furthermore, the foundational reaction of converting the sulfonyl chloride to a sulfonamide is a gateway to a vast library of derivatives. The synthesis of 1-acylindoline-5-sulfonamides is a common transformation, typically achieved by reacting Indoline-5-sulfonamide (B1311495) with various acyl chlorides. nih.govresearchgate.net These transformations, while conventional for a sulfonyl chloride, are pivotal for accessing novel compounds with specific biological or material properties.

Transformation TypeReagents & ConditionsProductReference
C7-SulfonylationArylsulfonyl chloride, Cu(OAc)₂, Ag₂CO₃, Na₂CO₃, HFIP, 110°C1-(Directing Group)-7-sulfonylthis compound derivative researchgate.netsci-hub.se
Conversion to SulfonamideAmine (e.g., aromatic amines)Indoline-5-sulfonamide derivative researchgate.net
N-Acylation of SulfonamideAcyl chloride, Pyridine (B92270), Chloroform (B151607)1-Acylindoline-5-sulfonamide nih.gov
Dehydrogenation to IndoleOxidizing agent (e.g., DDQ)Indole-5-sulfonyl chloride derivative sci-hub.se

Integration into Automated and High-Throughput Synthesis Platforms

The translation of laboratory-scale synthesis to industrial production necessitates advancements in efficiency, safety, and throughput. Integrating the synthesis of this compound and its derivatives into automated platforms is a key area of development.

Continuous flow chemistry offers a promising solution to the challenges of traditional batch processing for chlorosulfonation reactions, which are often highly exothermic and use hazardous reagents like chlorosulfonic acid. mdpi.comrsc.org An automated system using continuous stirred-tank reactors (CSTRs) and continuous filtration has been developed for the production of aryl sulfonyl chlorides. mdpi.com This approach improves safety by minimizing the volume of hazardous material at any given time and enhances consistency and yield through precise, computer-controlled reagent addition and temperature management. mdpi.comresearchgate.net Such a platform could be directly adapted for the scalable production of this compound.

Following synthesis of the core compound, automated liquid handling and high-throughput screening (HTS) are employed to rapidly generate and evaluate libraries of derivatives, particularly Indoline-5-sulfonamides. This allows for the efficient exploration of structure-activity relationships (SAR) for various applications.

Development of More Sustainable and Atom-Economical Synthetic Routes

There is a significant push towards "green" chemistry, focusing on developing synthetic methods that are more environmentally benign and efficient. For this compound, this involves finding alternatives to harsh reagents and improving atom economy.

The traditional synthesis often involves chlorosulfonic acid, which is hazardous and used in large excess. mdpi.comnih.gov Modern alternatives focus on catalytic and electrochemical methods. One such approach is the iodine-catalyzed regioselective sulfonylation of indoles using sodium sulfinates as the sulfur source. acs.orgacs.org This metal-free method proceeds at room temperature and offers high regioselectivity for the C2 position. Another strategy employs sulfonylhydrazides as the sulfur source, promoted by an inexpensive cerium chloride-sodium iodide system, which involves the formation of a carbon-sulfur bond with high regioselectivity. researchgate.net

Recent breakthroughs include the electrochemical synthesis of indole sulfonic esters directly from indoles, inorganic sulfites (like Na₂S₂O₅), and an alcohol. acs.org This method avoids strong oxidants and catalysts, using electricity as a "traceless" reagent. Furthermore, developing routes to the indoline core from renewable feedstocks, such as lignin, represents a major step towards a fully sustainable synthesis pathway. rsc.org

MethodSulfur Source/ReagentsKey AdvantagesReference
Traditional ChlorosulfonationChlorosulfonic Acid (ClSO₃H)Established method nih.gov
Iodine-Catalyzed SulfonylationSodium Sulfinates, I₂Metal-free, mild conditions, high regioselectivity acs.orgacs.org
CeCl₃-Promoted SulfenylationSulfonylhydrazides, CeCl₃·7H₂O-NaIInexpensive reagents, environmentally benign researchgate.net
Electrochemical SulfonylationInorganic Sulfites (e.g., Na₂S₂O₅), ElectricityAvoids harsh oxidants/catalysts, uses "traceless" reagent acs.org
Lignin-Based Core SynthesisLignin-derived C2-acetalsUses renewable feedstock for the indole core rsc.org

Expansion of Non-Clinical Applications in Chemical Probes and Materials Science

Beyond its role as a synthetic intermediate for potential therapeutics, this compound derivatives are emerging as powerful tools in chemical biology. They serve as chemical probes to investigate complex biological processes and validate new therapeutic targets.

One prominent application is in the development of inhibitors for tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII. nih.gov 1-Acylated indoline-5-sulfonamides have been synthesized as potent inhibitors to study the role of these enzymes in tumor hypoxia and multidrug resistance. nih.gov

Derivatives of 1-(sulfonyl)-5-(arylsulfonyl)indoline have been identified as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in the altered metabolism of cancer cells (the Warburg effect). nih.gov These molecules serve as crucial research tools to probe the metabolic vulnerabilities of tumors. nih.gov

Furthermore, related structures like isoindoline (B1297411) sulfonyl fluorides have been developed as covalent chemical probes for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org These probes are instrumental in studying the structure and function of CRBN and in the discovery of new molecular glue degraders. rsc.org While there is less published research on materials science applications, the inherent properties of the indoline scaffold suggest potential for development in areas like organic electronics or functional polymers.

Derivative ClassBiological TargetApplication as Chemical ProbeReference
1-Acylindoline-5-sulfonamidesCarbonic Anhydrase IX & XIIStudying tumor hypoxia and chemoresistance nih.gov
1-(sulfonyl)-5-(arylsulfonyl)indolinePyruvate Kinase M2 (PKM2)Investigating cancer cell metabolism (Warburg effect) nih.gov
Isoindoline Sulfonyl Fluoride (Analog)Cereblon (CRBN)Probing E3 ubiquitin ligase function and discovering molecular glues rsc.org

Addressing Challenges in Synthetic Efficiency and Selectivity

Despite its utility, the synthesis of this compound and its subsequent modification are not without challenges. Key among these are efficiency and regioselectivity. The direct sulfonation of an indole or indoline ring can lead to a mixture of products. For example, the reaction of isatin (B1672199) with chlorosulfonic acid was reported to yield a mixture of the desired 5-sulfonated product and a 5-sulfonated gem-dichloro-isatin, without producing the target sulfonyl chloride directly. nih.gov

Achieving regioselectivity is a major hurdle. The indole nucleus has a natural tendency for electrophilic substitution at the C3 position. mdma.ch To direct substitution to the C5 position, strategies such as using a protecting/directing group on the indoline nitrogen are often necessary. mdma.ch Similarly, when functionalizing the indoline ring that already contains the 5-sulfonyl group, controlling the position of the next substitution (e.g., at C7 or another position) requires specific catalytic systems, such as the chelation-assisted copper catalysis for C7 sulfonylation. sci-hub.se

Overcoming these challenges involves the development of more sophisticated catalytic systems that offer precise control over reactivity. The move from batch to continuous flow processing also addresses efficiency and safety concerns, particularly in managing highly exothermic reactions and improving product purity by minimizing side reactions. mdpi.com

Q & A

Q. How can researchers systematically aggregate and critique existing literature on this compound applications?

  • Methodological Answer :
  • Bibliometric Tools : Use VosViewer or CitNetExplorer to map keyword clusters (e.g., "sulfonamide synthesis," "kinetic studies").
  • Critical Appraisal : Evaluate methodological rigor in prior studies using checklists (e.g., CONSORT for experimental reproducibility).
  • Gap Analysis : Identify understudied areas (e.g., enantioselective sulfonylation) through systematic reviews .

Q. What criteria define a "high-quality" study on this compound in peer-reviewed journals?

  • Methodological Answer :
  • Transparency : Full experimental details (reagent grades, instrument settings) in Supporting Information.
  • Data Accessibility : Raw spectral/data files deposited in repositories (e.g., Zenodo).
  • Conflict Resolution : Address contradictory findings via controlled replication studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.